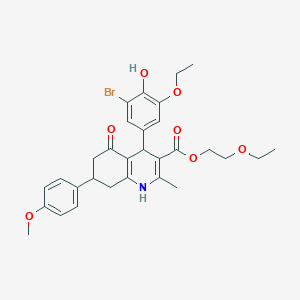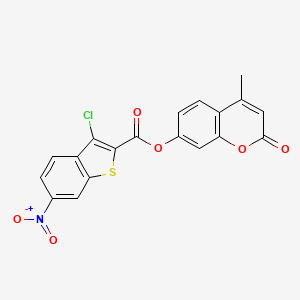
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied for its potential applications in cognitive enhancement and treatment of cognitive disorders.
Wissenschaftliche Forschungsanwendungen
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in cognitive enhancement and treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to improve working memory, attention, and cognitive flexibility in animal models and human clinical trials.
Wirkmechanismus
The exact mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By enhancing the activity of this receptor, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may improve cognitive function.
Biochemical and Physiological Effects:
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. It also increases the activity of the prefrontal cortex, which is an area of the brain involved in working memory and attention. Additionally, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects and may help prevent cognitive decline associated with aging and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, it also has some limitations, such as its limited solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments involving 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
Zukünftige Richtungen
There are several potential future directions for research on 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Additionally, further studies are needed to fully understand the mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione and its effects on different neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects and safety of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in humans.
Synthesemethoden
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of 4-fluorobenzaldehyde with cyclohexylamine, followed by cyclization and reduction steps. The final product is obtained in high yields and purity, making it suitable for further research and development.
Eigenschaften
IUPAC Name |
3-(cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQHUXNQMKDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)

![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)

![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)


![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)